haloxysterol C

Description

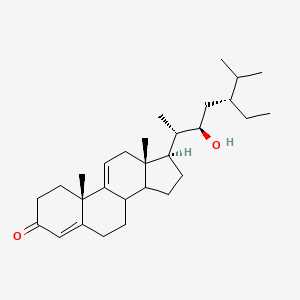

Haloxysterol C is a C-24 alkylated sterol isolated from Haloxylon recurvum (Chenopodiaceae), a plant traditionally used in Pakistan for treating neurological disorders . Structurally, it belongs to the sterol class, characterized by a tetracyclic cyclopenta[a]phenanthrene skeleton with hydroxyl and alkyl substitutions. This compound exhibits potent acetylcholinesterase (AChE) inhibitory activity, acting as a non-competitive inhibitor with an IC50 of 1.0 µM, making it a promising candidate for Alzheimer’s disease therapy . Its mechanism involves binding to the peripheral anionic site of AChE, preventing substrate hydrolysis and enhancing synaptic acetylcholine levels.

Properties

Molecular Formula |

C29H46O2 |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(10S,13S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H46O2/c1-7-20(18(2)3)16-27(31)19(4)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,5)26(23)13-15-29(24,25)6/h13,17-20,23-25,27,31H,7-12,14-16H2,1-6H3/t19-,20+,23?,24+,25?,27+,28-,29+/m0/s1 |

InChI Key |

AHQRPBWVJHINRW-XHVUHYHXSA-N |

Isomeric SMILES |

CC[C@H](C[C@H]([C@@H](C)[C@H]1CCC2[C@@]1(CC=C3C2CCC4=CC(=O)CC[C@@]43C)C)O)C(C)C |

Canonical SMILES |

CCC(CC(C(C)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of haloxysterol C involves several steps, including the extraction of the compound from Haloxylon species and subsequent purification. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the compound from the plant material. The purified extract is then subjected to various chromatographic techniques to obtain this compound in its pure form .

Industrial Production Methods: Industrial production of this compound is still in the research and development phase. the potential for large-scale production exists, given the compound’s promising therapeutic properties. The industrial production process would likely involve the cultivation of Haloxylon species, followed by extraction and purification using advanced chromatographic techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

Haloxysterol C undergoes hydrolysis under specific aqueous conditions, particularly in acidic or alkaline environments. This reaction cleaves ester or sulfate groups, regenerating hydroxylated cholesterol derivatives. For example:

Hydrolysis rates depend on pH, temperature, and steric hindrance from adjacent substituents .

Enzymatic Oxidation

This compound is a substrate for cytochrome P450 enzymes (e.g., CYP27A1 and CYP7A1), which mediate hydroxylation at positions 7α, 25, or 27 . These reactions produce polar metabolites critical for bile acid synthesis and cholesterol homeostasis :

Non-Enzymatic Oxidation

Reactive oxygen species (ROS) induce oxidation at allylic positions (e.g., C7), forming 7-ketothis compound and 7α/β-hydroxylated derivatives . This process is accelerated in inflammatory or oxidative stress conditions :

Esterification and Sulfation

This compound forms esters with fatty acids or sulfates via sulfotransferases (e.g., SULT2B1b), modulating its solubility and bioactivity :

Michael Addition Reactions

While not directly documented for this compound, α,β-unsaturated carbonyl groups (if present) could undergo thiol-Michael additions with cellular nucleophiles like glutathione . Such reactions typically follow pseudo-first-order kinetics under physiological conditions :

For example, pyrrolinone derivatives with similar structures exhibit values of in 70% MeOH/water .

Interaction with Nuclear Receptors

This compound modulates gene expression via covalent and non-covalent interactions with liver X receptors (LXRs) and peroxisome proliferator-activated receptors (PPARs) . Sulfated derivatives antagonize NF-κB signaling, reducing pro-inflammatory cytokine production .

Stability Under Physiological Conditions

Degradation studies indicate this compound has a half-life of 4–6 hours in plasma at 37°C, with degradation products including 7-keto and 24-hydroxylated derivatives .

Key Research Findings

Scientific Research Applications

Haloxysterol C has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In medicinal chemistry, this compound has shown promise as a multi-target inhibitor for the treatment of Alzheimer’s disease. It exhibits high affinity for COX-2 and MMP-8, enzymes implicated in the pathogenesis of neurodegenerative diseases .

In biology, this compound is used as a tool compound to study the molecular mechanisms underlying neurodegeneration. Its ability to inhibit key enzymes involved in inflammation and neuronal death makes it a valuable research tool .

In the pharmaceutical industry, this compound is being explored for its potential as a lead compound for the development of new drugs targeting neurodegenerative diseases. Its unique chemical structure and biological activity make it an attractive candidate for drug development .

Mechanism of Action

Haloxysterol C exerts its effects by inhibiting the activity of COX-2 and MMP-8, enzymes involved in the inflammatory response and neuronal death. By binding to these enzymes, this compound prevents their activation and subsequent downstream effects, thereby reducing inflammation and protecting neurons from damage .

The molecular targets of this compound include the active sites of COX-2 and MMP-8, where it forms stable complexes that inhibit enzyme activity. This mechanism of action is crucial for its potential therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Discussion and Implications

Structural-Activity Relationships (SAR) :

- The alkyl chain at C-24 in Haloxysterols B and C enhances lipid solubility and binding affinity to AChE’s hydrophobic pockets, explaining their superior activity compared to Haloxysterol A .

- Hydroxyl groups at C-3 and C-5 in 24-ethyl-cholest-6-ene-3,5-diol may reduce membrane permeability, contributing to its lower potency .

Mechanistic Differences: Non-competitive inhibitors like this compound and Mesuagenin B are less prone to substrate competition, offering therapeutic advantages over competitive inhibitors like galanthamine .

Therapeutic Potential: this compound’s IC50 (1.0 µM) positions it among the top 10% of natural AChE inhibitors, though further optimization is needed to match Mesuagenin B’s efficacy .

Q & A

Q. What methodological approaches are recommended for isolating haloxysterol C from natural sources?

this compound can be isolated using a combination of solvent extraction (e.g., methanol-dichloromethane) and chromatographic techniques. Column chromatography with silica gel or reverse-phase HPLC is commonly employed for purification. Critical parameters include solvent gradients, column dimensions, and detection wavelengths (e.g., UV at 210 nm for sterol detection). Reproducibility requires documenting solvent ratios and temperature conditions, as minor variations can alter yield . Structural confirmation via NMR and mass spectrometry (HR-MS) is essential to distinguish this compound from analogs like haloxysterol A or D .

Q. How is the structural characterization of this compound validated in experimental settings?

Structural elucidation relies on integrating data from H/C NMR, 2D-COSY, and X-ray crystallography (if crystalline). For example, H NMR signals for hydroxyl groups (δ 3.5–4.0 ppm) and sterol backbone protons (δ 0.6–2.5 ppm) must align with literature data for related haloxysterols. Discrepancies in NOESY or HSQC correlations may indicate stereochemical differences, necessitating re-evaluation of purification steps . Tabulate spectral data against known analogs to validate assignments .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Enzyme inhibition assays (e.g., acetylcholinesterase (AChE) IC determination) and cell viability assays (MTT/PrestoBlue) are standard. For AChE, use Ellman’s method with donepezil as a positive control. Ensure replicates (n ≥ 3) and report statistical significance (p < 0.05) using ANOVA. Compare this compound’s IC to structurally similar compounds (e.g., haloxysterol A: IC = 8.3 μM) to contextualize potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during this compound’s structural analysis?

Contradictions often arise from impurities or stereochemical misassignments. Cross-validate using orthogonal methods:

- Mass spectrometry : Confirm molecular formula via HR-MS (e.g., m/z 489.35 [M+Na]).

- X-ray crystallography : Resolve ambiguous stereochemistry if NMR is inconclusive.

- Comparative analysis : Align C NMR shifts with haloxysterol D (Δδ ± 0.5 ppm acceptable). Document unresolved signals as limitations and propose further deuterium-exchange experiments .

Q. What challenges arise in synthesizing this compound derivatives, and how can they be addressed?

Key challenges include regioselective hydroxylation and stereocontrol during side-chain modification. Strategies:

- Protecting groups : Use TBS ethers to shield hydroxyls during oxidation.

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Sharpless epoxidation) for enantiopure intermediates.

- Purification : Optimize HPLC conditions (C18 column, acetonitrile-water gradient) to separate diastereomers. Report yields and enantiomeric excess (ee) for reproducibility .

Q. How should in vivo studies be designed to evaluate this compound’s efficacy and pharmacokinetics?

- Animal models : Use transgenic mice for Alzheimer’s disease (e.g., APP/PS1) to test cognitive improvement via Morris Water Maze.

- Dosage : Administer this compound orally (5–20 mg/kg) with vehicle controls. Monitor plasma half-life using LC-MS/MS.

- Toxicity : Assess liver enzymes (ALT/AST) and renal function (creatinine) post-treatment. Address interspecies variability by comparing rodent and human microsomal stability data .

Q. How can discrepancies between in vitro and in vivo bioactivity data for this compound be addressed?

Discrepancies may stem from poor bioavailability or metabolite interference. Solutions:

- Pharmacokinetic profiling : Measure brain penetration (BBB permeability) using in situ perfusion models.

- Metabolite identification : Incubate this compound with liver microsomes and characterize products via LC-HRMS.

- Dose-response refinement : Adjust in vivo doses based on in vitro IC values and protein binding assays .

Methodological Recommendations

- Data Tables : Include retention times (HPLC), spectral peaks (NMR), and bioactivity IC values in tabular format for cross-study comparisons .

- Error Analysis : Quantify instrumental uncertainty (e.g., ±0.01 ppm for NMR) and biological variability (SD/SE in assays) .

- Ethical Compliance : For in vivo studies, document approval from institutional animal care committees and adhere to ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.